molecular formula C10H9N3O4S B12936126 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole CAS No. 80348-54-5

5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B12936126
CAS No.: 80348-54-5
M. Wt: 267.26 g/mol
InChI Key: RROUABPKRUXIBP-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole typically involves the following steps:

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, which involves the reaction of the imidazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the benzenesulfonyl group is oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 5-(Benzenesulfonyl)-1-methyl-4-amino-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized imidazole derivatives.

Scientific Research Applications

5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

    Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzenesulfonyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzenesulfonyl)-1-methyl-1H-imidazole: Lacks the nitro group, which affects its reactivity and biological activity.

    5-(Benzenesulfonyl)-4-nitro-1H-imidazole: Similar structure but without the methyl group, leading to differences in chemical properties and applications.

Uniqueness

5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of both the nitro and benzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

80348-54-5

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

5-(benzenesulfonyl)-1-methyl-4-nitroimidazole

InChI

InChI=1S/C10H9N3O4S/c1-12-7-11-9(13(14)15)10(12)18(16,17)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

RROUABPKRUXIBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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